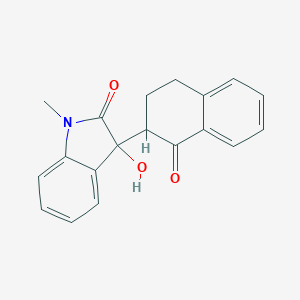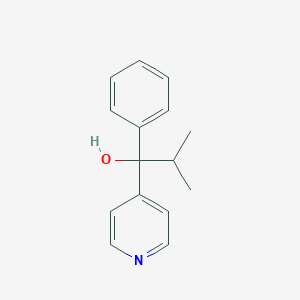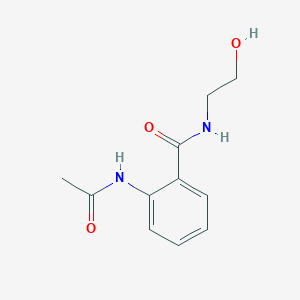
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.33 g/mol.
Mecanismo De Acción
The mechanism of action of DMTF is not fully understood, but it is believed to involve the inhibition of the Bcl-2 protein, which is involved in the regulation of cell death. DMTF has been shown to bind to the BH3 domain of the Bcl-2 protein, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMTF has been shown to have significant biochemical and physiological effects in vitro. Studies have shown that DMTF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTF has also been shown to induce apoptosis in cancer cells and to inhibit the formation of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle and use in experiments. However, DMTF has some limitations, including its low solubility in water, which makes it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for the study of DMTF. One area of research is the development of new synthetic methods for the production of DMTF. Another area of research is the investigation of the mechanism of action of DMTF, which could lead to the development of new drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of DMTF could lead to the development of new drug delivery systems for cancer treatment.
Métodos De Síntesis
The synthesis of DMTF involves the reaction between 3,4-dimethylphenylamine and 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure DMTF.
Aplicaciones Científicas De Investigación
DMTF has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicinal chemistry, where DMTF has been shown to possess significant anticancer properties. Studies have shown that DMTF can induce apoptosis in cancer cells by inhibiting the activity of the protein Bcl-2, which is involved in the regulation of cell death.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C16H14F3NO |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-3-8-14(9-11(10)2)20-15(21)12-4-6-13(7-5-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
HFYSAYBKENAASR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

